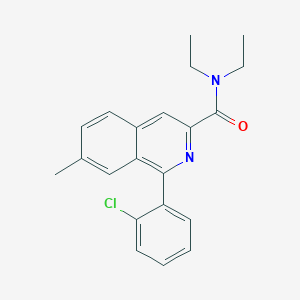
1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide is a synthetic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino group, and a methylisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide: shares structural similarities with other isoquinoline derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, diethylamino group, and methylisoquinoline core sets it apart from other isoquinoline derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89242-31-9 |
|---|---|
Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-4-24(5-2)21(25)19-13-15-11-10-14(3)12-17(15)20(23-19)16-8-6-7-9-18(16)22/h6-13H,4-5H2,1-3H3 |
InChI Key |
XCSLCJCCJCTYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=C2C=C(C=CC2=C1)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



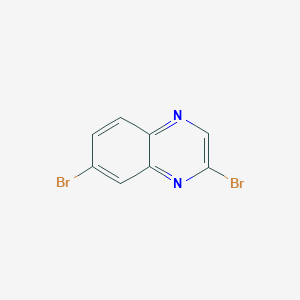

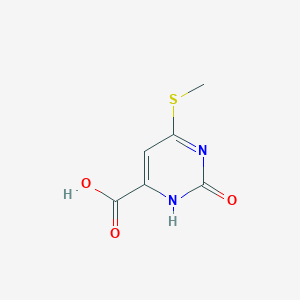
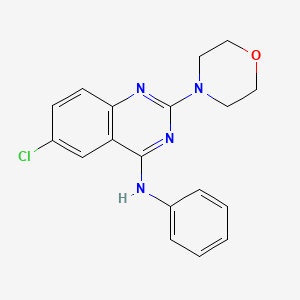
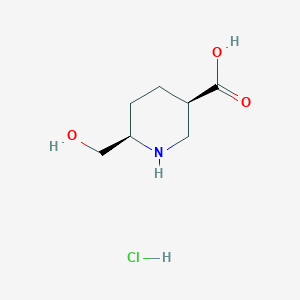
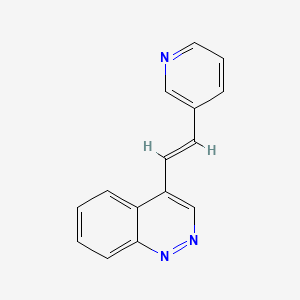

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
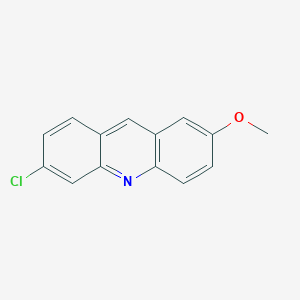
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
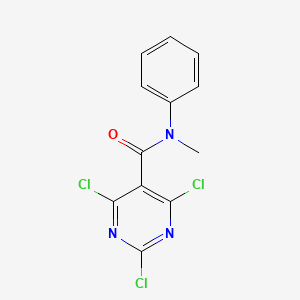

![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
